

The Pyrazole Scaffold: A Versatile Core for Modern Therapeutics

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-phenyl-1*H*-pyrazole-3-carbonitrile

Cat. No.: B2576273

[Get Quote](#)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

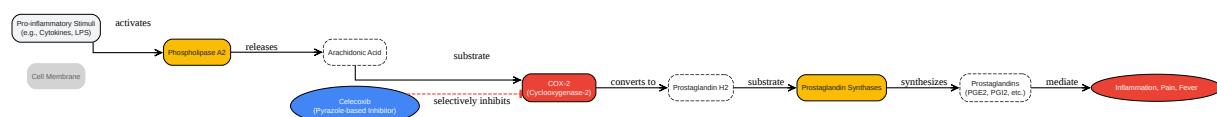
Authored by: Gemini, Senior Application Scientist

Introduction: The Enduring Relevance of the Pyrazole Heterocycle in Medicinal Chemistry

The pyrazole ring, a five-membered heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in the edifice of medicinal chemistry.^{[1][2]} Its unique structural and electronic properties have made it a privileged scaffold in the design of a multitude of therapeutic agents across a wide spectrum of diseases.^{[3][4]} From blockbuster anti-inflammatory drugs to life-saving anticancer agents and beyond, the versatility of the pyrazole core continues to inspire the development of novel therapeutics.^{[5][6]} This technical guide provides a comprehensive overview of the significant and expanding therapeutic applications of pyrazole compounds, delving into their mechanisms of action, showcasing key examples of marketed drugs and promising clinical candidates, and providing detailed experimental protocols for their biological evaluation.

I. Anti-inflammatory Applications: Targeting the Cyclooxygenase (COX) Pathway

One of the most well-established therapeutic applications of pyrazole compounds is in the management of pain and inflammation.^[7] This is primarily achieved through the inhibition of


cyclooxygenase (COX) enzymes, which are key mediators of prostaglandin synthesis.[8]

A. Mechanism of Action: Selective COX-2 Inhibition

The anti-inflammatory effects of many pyrazole-based drugs are attributed to their selective inhibition of COX-2.[9][10] COX-1 is constitutively expressed in most tissues and is involved in physiological functions such as maintaining the integrity of the gastric mucosa.[11] In contrast, COX-2 is inducible and its expression is upregulated at sites of inflammation.[11] By selectively inhibiting COX-2, pyrazole-based non-steroidal anti-inflammatory drugs (NSAIDs) can effectively reduce inflammation and pain with a lower risk of gastrointestinal side effects compared to non-selective NSAIDs.[11]

A prime example of a selective COX-2 inhibitor is Celecoxib (Celebrex®).[9][10] Its diaryl-substituted pyrazole structure allows it to bind to a hydrophilic side pocket present in the active site of COX-2, an interaction that is not possible with the more constricted active site of COX-1.[10] This selective binding prevents the conversion of arachidonic acid to prostaglandin H₂, a precursor for various pro-inflammatory prostaglandins.[12][13]

Signaling Pathway: COX-2 Mediated Inflammation

[Click to download full resolution via product page](#)

Caption: COX-2 signaling pathway and the inhibitory action of Celecoxib.

B. Experimental Protocol: In Vitro COX-2 Inhibition Assay (Fluorometric)

This protocol outlines a common method for screening pyrazole compounds for their ability to inhibit COX-2 activity.

Materials:

- Human recombinant COX-2 enzyme
- COX Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)
- Arachidonic acid (substrate)
- Fluorometric probe (e.g., Amplex™ Red)
- Horseradish peroxidase (HRP)
- Test pyrazole compounds and a known COX-2 inhibitor (e.g., Celecoxib) as a positive control
- 96-well black microplates
- Fluorescence microplate reader

Procedure:

- Prepare a reaction mixture containing COX Assay Buffer, HRP, and the fluorometric probe in each well of a 96-well plate.
- Add the test pyrazole compound at various concentrations to the respective wells. Include wells with the positive control and a vehicle control (e.g., DMSO).
- Initiate the reaction by adding the COX-2 enzyme to all wells except for the no-enzyme control.
- Incubate the plate at 37°C for a specified time (e.g., 15 minutes).
- Start the enzymatic reaction by adding arachidonic acid to all wells.
- Immediately measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., 530 nm excitation and 590 nm emission for Amplex™ Red) over time.

- Calculate the rate of reaction for each concentration of the test compound and the controls.
- Determine the IC₅₀ value of the test compound by plotting the percentage of inhibition against the logarithm of the compound concentration.

II. Anticancer Applications: A Multifaceted Approach to Combat Malignancy

Pyrazole derivatives have emerged as a significant class of anticancer agents, exhibiting a wide range of mechanisms to inhibit tumor growth and induce cancer cell death.[\[14\]](#)[\[15\]](#)

A. Mechanisms of Action in Oncology

The anticancer activity of pyrazole compounds is diverse and can involve:

- Kinase Inhibition: Many pyrazoles act as inhibitors of various protein kinases that are crucial for cancer cell proliferation and survival, such as epidermal growth factor receptor (EGFR), vascular endothelial growth factor receptor (VEGFR), and cyclin-dependent kinases (CDKs).
[\[14\]](#)
- Tubulin Polymerization Inhibition: Some pyrazole derivatives interfere with the dynamics of microtubules, which are essential for cell division, leading to cell cycle arrest and apoptosis.
- Induction of Apoptosis: Pyrazole compounds can trigger programmed cell death through various pathways, including the activation of caspases and modulation of Bcl-2 family proteins.
- DNA Intercalation: Certain pyrazole derivatives can bind to the minor groove of DNA, interfering with DNA replication and transcription.[\[14\]](#)

B. Quantitative Data: IC₅₀ Values of Pyrazole Derivatives in Cancer Cell Lines

The following table summarizes the cytotoxic activity of several pyrazole derivatives against various cancer cell lines, expressed as IC₅₀ values (the concentration of the compound required to inhibit the growth of 50% of the cells).

Compound/Derivative	Cancer Cell Line	IC50 (μM)	Reference
1,4-benzoxazine-pyrazole hybrid (Compound 22)	MCF7 (Breast)	2.82	[12]
1,4-benzoxazine-pyrazole hybrid (Compound 23)	A549 (Lung)	6.28	[12]
1H-pyrazolo[3,4-d]pyrimidine derivative (Compound 24)	A549 (Lung)	8.21	[12]
1H-pyrazolo[3,4-d]pyrimidine derivative (Compound 24)	HCT116 (Colon)	19.56	[12]
3f (a 1,3-diaryl-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-Pyrazole)	MDA-MB-468 (Breast)	14.97 (24h)	[16]
3f (a 1,3-diaryl-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-Pyrazole)	MDA-MB-468 (Breast)	6.45 (48h)	[16]
Pyrazoline 2	Hs578T (Breast)	12.63	[17]
Pyrazoline 5	Hs578T (Breast)	3.95	[17]
Pyrazoline 5	MDA MB 231 (Breast)	21.55	[17]

C. Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay used to assess cell viability and the cytotoxic potential of compounds.

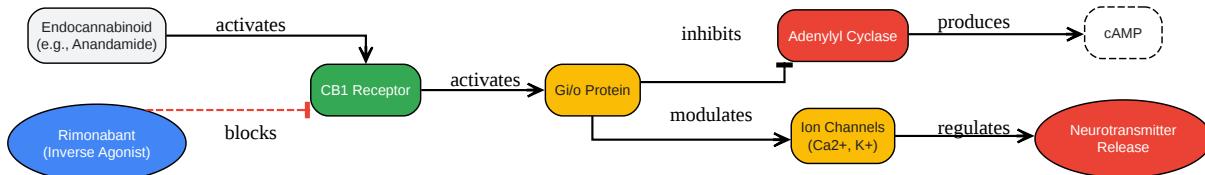
Materials:

- Cancer cell lines of interest
- Complete cell culture medium
- 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution
- Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
- Test pyrazole compounds
- 96-well cell culture plates
- Microplate reader

Procedure:

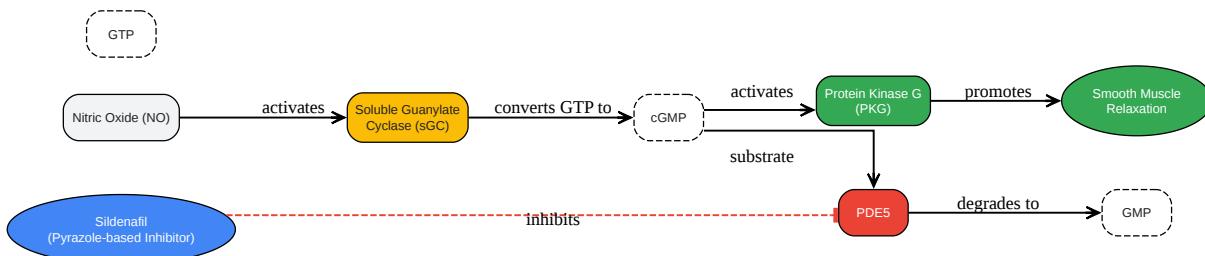
- Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
- Treat the cells with various concentrations of the test pyrazole compounds for a specific duration (e.g., 24, 48, or 72 hours). Include untreated cells as a negative control and cells treated with a known cytotoxic agent as a positive control.
- After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.[\[18\]](#)
- Carefully remove the medium containing MTT and add the solubilization solution to each well to dissolve the formazan crystals.[\[11\]](#)
- Measure the absorbance of the resulting purple solution at a wavelength of 570 nm using a microplate reader.[\[11\]](#)
- Calculate the percentage of cell viability for each concentration of the test compound relative to the untreated control.

- Determine the IC₅₀ value by plotting the percentage of cell viability against the logarithm of the compound concentration.


III. Central Nervous System (CNS) Applications: Modulating Neurotransmission and Neuroinflammation

Pyrazole-containing compounds have shown significant potential in treating a range of CNS disorders by interacting with key receptors and enzymes in the brain.

A. Mechanisms of Action in the CNS


- Cannabinoid Receptor Modulation: The pyrazole derivative Rimonabant acts as an inverse agonist for the cannabinoid CB₁ receptor. CB₁ receptors are highly expressed in the brain and are involved in regulating appetite, mood, and memory. By blocking the activity of these receptors, Rimonabant was developed as an anti-obesity drug, though it was later withdrawn due to psychiatric side effects.
- Phosphodiesterase (PDE) Inhibition: Sildenafil (Viagra®), a well-known pyrazole-based drug, is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5).^[16] In the context of the CNS, PDE5 inhibition can increase levels of cyclic guanosine monophosphate (cGMP), a second messenger involved in neuronal signaling and synaptic plasticity, suggesting potential applications in neurodegenerative diseases.
- Monoamine Oxidase (MAO) Inhibition: Certain pyrazoline derivatives have been found to inhibit monoamine oxidases (MAO-A and MAO-B), enzymes that metabolize neurotransmitters like serotonin, dopamine, and norepinephrine. MAO inhibitors are used in the treatment of depression and Parkinson's disease.^[13]
- Acetylcholinesterase (AChE) Inhibition: Several pyrazoline derivatives have demonstrated potent inhibitory activity against acetylcholinesterase (AChE), the enzyme that breaks down the neurotransmitter acetylcholine.^{[12][17]} AChE inhibitors are a mainstay in the symptomatic treatment of Alzheimer's disease.

Signaling Pathway: CB₁ Receptor Signaling

[Click to download full resolution via product page](#)

Caption: Simplified CB1 receptor signaling and the action of Rimonabant.

Signaling Pathway: PDE5 Inhibition

[Click to download full resolution via product page](#)

Caption: PDE5 signaling pathway and the inhibitory action of Sildenafil.

B. Quantitative Data: AChE Inhibition by Pyrazole Derivatives

Compound/Derivative	IC50 (μ M) for AChE	Reference
Pyrazoline 2a	0.107	[12]
Pyrazoline 2g	0.122	[12]
Pyrazoline 2j	0.062	[12]
Pyrazoline 2l	0.040	[12]
Donepezil (Standard)	0.021	[12]

C. Experimental Protocol: In Vitro Monoamine Oxidase (MAO) Inhibition Assay

This protocol describes a method for determining the inhibitory potential of pyrazole compounds against MAO-A and MAO-B.

Materials:

- Recombinant human MAO-A and MAO-B enzymes
- MAO Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4)
- MAO substrate (e.g., kynuramine)
- Known MAO-A inhibitor (e.g., clorgyline) and MAO-B inhibitor (e.g., selegiline) as positive controls
- Test pyrazole compounds
- 96-well plates
- Spectrophotometer or fluorometer

Procedure:

- Prepare serial dilutions of the test pyrazole compounds and positive controls in the assay buffer.

- In a 96-well plate, add the assay buffer, the respective MAO enzyme (MAO-A or MAO-B), and the test compound or control.
- Pre-incubate the plate at 37°C for a defined period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.
- Initiate the enzymatic reaction by adding the MAO substrate to all wells.
- Incubate the plate at 37°C for a specific time (e.g., 30 minutes).
- Stop the reaction by adding a stop solution (e.g., 2N HCl).
- Measure the product formation using a spectrophotometer or fluorometer at the appropriate wavelength. For kynuramine, the product 4-hydroxyquinoline can be measured fluorometrically.
- Calculate the percentage of inhibition for each concentration of the test compound.
- Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration.

IV. Antimicrobial Applications: A New Frontier in Combating Infectious Diseases

The emergence of multidrug-resistant pathogens has created an urgent need for novel antimicrobial agents. Pyrazole derivatives have shown considerable promise in this area, exhibiting activity against a broad spectrum of bacteria and fungi.[\[15\]](#)

A. Mechanisms of Antimicrobial Action

The antimicrobial mechanisms of pyrazole compounds are still under investigation but are thought to involve:

- Inhibition of Essential Enzymes: Pyrazoles may target and inhibit enzymes that are vital for microbial survival and replication.

- Disruption of Cell Membrane Integrity: Some derivatives may interfere with the structure and function of the microbial cell membrane, leading to cell lysis.
- Interference with DNA Synthesis: Similar to their anticancer effects, some pyrazoles may inhibit microbial DNA replication.

B. Quantitative Data: Minimum Inhibitory Concentration (MIC) of Pyrazole Derivatives

The following table presents the MIC values (the lowest concentration of a compound that inhibits the visible growth of a microorganism) for selected pyrazole derivatives against various microbial strains.

Compound/Derivative	Microbial Strain	MIC (µg/mL)	Reference
Imidazo-pyridine pyrazole 18	E. coli	<1	[1]
Imidazo-pyridine pyrazole 18	K. pneumoniae	<1	[1]
Imidazo-pyridine pyrazole 18	P. aeruginosa	<1	[1]
Pyrano[2,3-c] pyrazole 5c	S. aureus	6.25	[1]
Pyrano[2,3-c] pyrazole 5c	B. subtilis	6.25	[1]
Pyrazole derivative 3	E. coli	0.25	[1]
Pyrazole derivative 4	S. epidermidis	0.25	[1]
Pyrazole derivative 2	A. niger	1	[1]
Pyrazole derivative 3	M. audouinii	0.5	[1]
Indazole 2	E. faecalis	64-128	[8]
Indazole 3	E. faecalis	64-128	[8]
Pyrazoline 9	S. aureus (MDR)	4	[8]
Pyrazoline 9	E. faecalis (MDR)	4	[8]

V. Conclusion and Future Perspectives

The pyrazole scaffold has unequivocally demonstrated its immense value in drug discovery and development. The diverse range of biological activities exhibited by pyrazole derivatives, from anti-inflammatory and anticancer to CNS-modulating and antimicrobial effects, underscores the remarkable versatility of this heterocyclic core. The continued exploration of structure-activity relationships, coupled with advanced computational and synthetic methodologies, will undoubtedly lead to the discovery of new pyrazole-based therapeutics with enhanced potency, selectivity, and safety profiles. As our understanding of the molecular basis of diseases deepens, the pyrazole nucleus is poised to remain a critical pharmacophore in the design of next-generation medicines to address unmet medical needs.

VI. References

- Celecoxib - StatPearls - NCBI Bookshelf. (n.d.). Retrieved January 4, 2026, from [\[Link\]](#)
- Celebrex (Celecoxib) Pharmacology - News-Medical.Net. (n.d.). Retrieved January 4, 2026, from [\[Link\]](#)
- Sildenafil - Wikipedia. (n.d.). Retrieved January 4, 2026, from [\[Link\]](#)
- Celecoxib - Wikipedia. (n.d.). Retrieved January 4, 2026, from [\[Link\]](#)
- What is the mechanism of action of Sildenafil (sildenafil) in males with erectile dysfunction? - GoodRx. (2025, March 5). Retrieved January 4, 2026, from [\[Link\]](#)
- Design, Synthesis, and Evaluation of New Pyrazolines As Small Molecule Inhibitors of Acetylcholinesterase. (2024, July 13). ACS Omega. Retrieved January 4, 2026, from [\[Link\]](#)
- Recent advances in the therapeutic applications of pyrazolines - PMC. (n.d.). Retrieved January 4, 2026, from [\[Link\]](#)
- Recent advances in the therapeutic applications of pyrazolines - PubMed. (n.d.). Retrieved January 4, 2026, from [\[Link\]](#)
- Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC. (n.d.). Retrieved January 4, 2026, from [\[Link\]](#)
- Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer's Disease and Parkinson's Disease Treatment (2011–2020) - PMC. (n.d.). Retrieved January 4, 2026, from [\[Link\]](#)
- [Mode of action of sildenafil] - PubMed. (n.d.). Retrieved January 4, 2026, from [\[Link\]](#)
- A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - MDPI. (n.d.). Retrieved January 4, 2026, from [\[Link\]](#)
- The MTT assay is used to measure cellular metabolic activity as an indicator of cell viability, proliferation and cytotoxicity. (n.d.). Roche. Retrieved January 4, 2026, from [\[Link\]](#)
- Celecoxib Pathway, Pharmacodynamics - ClinPGx. (n.d.). Retrieved January 4, 2026, from [\[Link\]](#)

- What is the mechanism of Rimonabant? - Patsnap Synapse. (2024, July 17). Retrieved January 4, 2026, from [\[Link\]](#)
- Pyrazole Derivatives as Anti-Inflammatory Agents: A Comprehensive Review of Synthesis, In-Silico Studies and Therapeutic - IJPPR. (n.d.). Retrieved January 4, 2026, from [\[Link\]](#)
- What is the mechanism of Celecoxib? - Patsnap Synapse. (2024, July 17). Retrieved January 4, 2026, from [\[Link\]](#)
- Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer's Disease and Parkinson's Disease Treatment (2011–2020) - PubMed. (2021, February 24). Retrieved January 4, 2026, from [\[Link\]](#)
- Pyrazoles as anticancer agents: Recent advances - SRR Publications. (n.d.). Retrieved January 4, 2026, from [\[Link\]](#)
- Recent Advancements in the Synthesis of Pyrazole Derivative for the Treatment of Alzheimer's Disease - ResearchGate. (n.d.). Retrieved January 4, 2026, from [\[Link\]](#)
- Pyrazoline Containing Compounds as Therapeutic Targets for Neurodegenerative Disorders | ACS Omega. (2022, October 17). Retrieved January 4, 2026, from [\[Link\]](#)
- Cannabinoid receptor 1 - Wikipedia. (n.d.). Retrieved January 4, 2026, from [\[Link\]](#)
- A recent update: Antimicrobial agents containing pyrazole nucleus - ResearchGate. (2018, December 24). Retrieved January 4, 2026, from [\[Link\]](#)
- Pyrazoline Containing Compounds as Therapeutic Targets for Neurodegenerative Disorders - PMC. (n.d.). Retrieved January 4, 2026, from [\[Link\]](#)
- Rimonabant: endocannabinoid inhibition for the metabolic syndrome - PubMed. (n.d.). Retrieved January 4, 2026, from [\[Link\]](#)
- The endocannabinoid system and rimonabant: a new drug with a novel mechanism of action involving cannabinoid CB1 receptor antagonism--or inverse agonism--as potential obesity treatment and other therapeutic use - PubMed. (n.d.). Retrieved January 4, 2026, from [\[Link\]](#)

- Structural Insights into Pyrazoles as Agents against Anti-inflammatory and Related Disorders
- ResearchGate. (n.d.). Retrieved January 4, 2026, from [\[Link\]](#)
- Cannabinoid-1 receptor inverse agonists: current understanding of mechanism of action and unanswered questions - PubMed. (n.d.). Retrieved January 4, 2026, from [\[Link\]](#)
- Rimonabant - Wikipedia. (n.d.). Retrieved January 4, 2026, from [\[Link\]](#)
- Pyrazoline Containing Compounds as Therapeutic Targets for Neurodegenerative Disorders | ACS Omega. (2022, October 17). Retrieved January 4, 2026, from [\[Link\]](#)
- Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - Scilit. (n.d.). Retrieved January 4, 2026, from [\[Link\]](#)
- Phosphodiesterase-5 Inhibitors: Action on the Signaling Pathways of Neuroinflammation, Neurodegeneration, and Cognition - PubMed Central. (n.d.). Retrieved January 4, 2026, from [\[Link\]](#)
- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - MDPI. (n.d.). Retrieved January 4, 2026, from [\[Link\]](#)
- Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives - International Journal of Pharmaceutical Sciences Review and Research. (2020, October 24). Retrieved January 4, 2026, from [\[Link\]](#)
- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC. (n.d.). Retrieved January 4, 2026, from [\[Link\]](#)
- Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. (n.d.). Retrieved January 4, 2026, from [\[Link\]](#)
- Current status of pyrazole and its biological activities - PMC. (n.d.). Retrieved January 4, 2026, from [\[Link\]](#)
- Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC. (n.d.). Retrieved January 4, 2026, from [\[Link\]](#)

- Pyrazole: Properties, Derivatives, And Applications in Pharma & Agriculture - Royalchem. (2024, January 18). Retrieved January 4, 2026, from [\[Link\]](#)
- Synthesis, Characterization, In Vitro Biological Evaluation, and Computational Studies of Pyrazole Derivatives as Promising Anticancer and Antibacterial Agents - Taylor & Francis. (n.d.). Retrieved January 4, 2026, from [\[Link\]](#)
- Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole | PPTX - Slideshare. (n.d.). Retrieved January 4, 2026, from [\[Link\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Design, Synthesis, and Evaluation of New Pyrazolines As Small Molecule Inhibitors of Acetylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CB1 Cannabinoid Receptor Signaling and Biased Signaling [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Design of novel pyrazole and benzofuran-based derivatives as potent acetylcholinesterase inhibitors for Alzheimer's disease management - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Synthesis and antimicrobial activity evaluation of pyrazole derivatives containing imidazothiadiazole moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Phosphodiesterase-5 Inhibitors: Action on the Signaling Pathways of Neuroinflammation, Neurodegeneration, and Cognition - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cannabinoid receptor 1 - Wikipedia [en.wikipedia.org]
- 14. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- To cite this document: BenchChem. [The Pyrazole Scaffold: A Versatile Core for Modern Therapeutics]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2576273#potential-therapeutic-applications-of-pyrazole-compounds]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com